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An In-depth Technical Guide on the Discovery and Synthesis of JNJ-40411813 (ADX71149)

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40411813, also known as ADX71149, is a novel, potent, and selective positive allosteric
modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). As a presynaptic inhibitory
G-protein coupled receptor, mGlu2 represents a key therapeutic target for psychiatric and
neurological disorders characterized by excessive glutamatergic transmission. This document
provides a comprehensive overview of the discovery, synthesis, mechanism of action, and
pharmacological properties of INJ-40411813, intended for professionals in the field of drug
development. Recent clinical trials have investigated its potential in treating schizophrenia,
anxious depression, and epilepsy, though its development for epilepsy was discontinued due to
a lack of efficacy in a Phase Il study.

Discovery

The discovery of INJ-40411813 was the result of an extensive lead optimization program
starting from a high-throughput screening (HTS) hit. The initial compound, a 4-aryl-substituted
pyridone, was identified as having mGlu2 PAM activity. Subsequent optimization efforts
focused on modifying the spacer between the pyridone core and the phenyl ring to improve
potency, selectivity, and pharmacokinetic properties. This led to the exploration of a novel
subseries of phenylpiperidine-substituted pyridones, culminating in the identification of JNJ-
40411813 (1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-2(1H)-pyridinone) as a clinical candidate
with an optimal balance of in vitro potency, in vivo efficacy, and a favorable safety profile.
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Synthesis

The synthesis of INJ-40411813 was developed at Janssen Research & Development. While
the full, detailed multi-step synthesis is proprietary, the general synthetic strategy is outlined in
the medicinal chemistry literature. The synthesis involves the construction of the substituted
pyridone core followed by the introduction of the phenylpiperidine moiety.

A logical workflow for the synthesis is presented below.
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Caption: Synthetic workflow for INJ-40411813.

Mechanism of Action

JNJ-40411813 acts as a positive allosteric modulator at the mGlu2 receptor.[1] Unlike
orthosteric agonists that bind to the glutamate binding site, PAMs bind to a distinct allosteric
site on the receptor. This binding potentiates the receptor's response to the endogenous ligand,
glutamate. The mGlu2 receptor is a Gai/o-coupled receptor primarily located on presynaptic
terminals. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased
intracellular cyclic AMP (cCAMP) levels. This signaling cascade ultimately inhibits the release of
glutamate from the presynaptic neuron, thereby reducing glutamatergic neurotransmission.
This mechanism is particularly relevant in conditions associated with hyperglutamatergic states.

The signaling pathway is illustrated in the diagram below.
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Caption: JNJ-40411813 signaling pathway at the mGlu2 receptor.

Quantitative Data

The pharmacological and pharmacokinetic properties of JINJ-40411813 have been extensively
characterized. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Pharmacological Data
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Parameter

Assay

Species/Cell Line Value

EC50 (PAM activity)

[35S]GTPyS binding

Human mGlu2 (CHO

147 + 42 nM[1]
cells)

EC50 (PAM activity)

Ca2+ mobilization

Human mGlu2

64 + 29 nM[1]
(HEK293 cells)

EC50 (Agonist
activity)

[35S]GTPyS binding

Human mGlu2 (CHO

2159 + 1069 nM[1]
cells)

Kb (Affinity)

5HT2A Receptor
Binding

Human 1.1 uM[1]

Table 2: In Vivo Pharmacological & Pharmacokinetic

Data (Rat)

Parameter Administration Value
ED50 (mGlu2 Occupancy) Oral (p.o.) 16 mg/kg[1]
ED50 (5HT2A Occupancy) Oral (p.o.) 17 mg/kg[1]

Cmax (10 mg/kg p.o.)

Oral (p.o.)

938 ng/mL at 0.5 h[1]

AUCO- (2.5 mg/kg i.v.)

Intravenous (i.v.)

1833 + 90 ng-h/mL[1]

AUCO- (10 mg/kg p.o.)

Oral (p.o.)

2250 + 417 ng-h/mL[1]

Oral Bioavailability

31%[1]

Plasma Clearance (CL)

Intravenous (i.v.)

1.4 % 0.1 L/h/kg[1]

Volume of Distribution (Vdz) Intravenous (i.v.)

2.3 0.2 L/kg[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific

findings. Below are summaries of the key methodologies used in the characterization of JNJ-
40411813, based on published literature.[1]
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[35S]GTPyYS Binding Assay

This assay measures the activation of G-protein coupled receptors by quantifying the binding of
the non-hydrolyzable GTP analog, [35S]GTPyS, to Ga subunits upon receptor stimulation.

e Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.

 Membrane Preparation: Cells are harvested and homogenized in a buffer (e.g., 50 mM Tris-
HCI, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell
membranes is resuspended in assay buffer.

o Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCI2, pH 7.4.

e Procedure:

o

Cell membranes are incubated with GDP (e.g., 30 uM) to ensure G-proteins are in their
inactive state.

o JNJ-40411813 (at various concentrations) is added in the presence of a fixed, sub-
maximal concentration of glutamate (e.g., EC20 concentration) to assess PAM activity. For
agonist activity, JNJ-40411813 is added alone.

o The reaction is initiated by adding [35S]GTPyS (e.g., 0.05 nM).

o The mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature
(e.g., 30°C).

o The reaction is terminated by rapid filtration through glass fiber filters.
o The filters are washed with ice-cold buffer to remove unbound radioligand.
o The amount of bound [35S]GTPYS is quantified by liquid scintillation counting.

» Data Analysis: Data are typically normalized to the response of a saturating concentration of
glutamate and fitted to a sigmoidal dose-response curve to determine EC50 values.

Intracellular Calcium (Ca2+) Mobilization Assay
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This assay is used for Gaqg-coupled receptors, or as in this case, Gai/o-coupled receptors co-
transfected with a promiscuous G-protein like Gal6, which links the receptor activation to the
phospholipase C pathway and subsequent calcium release.

e Cell Line: Human Embryonic Kidney (HEK293) cells co-transfected with the human mGlu2
receptor and Gal6.

e Procedure:

o Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye
(e.g., Fluo-4 AM).

o The baseline fluorescence is measured using a plate reader (e.g., FLIPR).
o JNJ-40411813 and/or glutamate are added to the wells.

o The change in fluorescence, corresponding to the increase in intracellular calcium, is
monitored in real-time.

o Data Analysis: The peak fluorescence response is measured and plotted against the
concentration of the compound to determine the EC50.

The workflow for a typical in vitro screening cascade is depicted below.
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Caption: In vitro experimental workflow for PAM discovery.

Conclusion

JNJ-40411813 is a well-characterized mGlu2 PAM that emerged from a rigorous discovery and
optimization process. Its mechanism of action, involving the potentiation of endogenous
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glutamate signaling at presynaptic mGlu2 receptors, offers a targeted approach to modulating
glutamatergic neurotransmission. While its clinical development has faced challenges, the
extensive preclinical and early clinical data available for JINJ-40411813 provide a valuable case
study and a rich dataset for researchers in the field of neuroscience and drug development.
The detailed pharmacological profile and the established experimental protocols serve as a
solid foundation for future investigations into the therapeutic potential of mGlu2 modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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